2-bromo-N-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide 2-bromo-N-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9987186
InChI: InChI=1S/C17H11BrN2O3S2/c18-13-4-2-1-3-12(13)15(22)19-20-16(23)14(25-17(20)24)9-10-5-7-11(21)8-6-10/h1-9,21H,(H,19,22)/b14-9-
SMILES: C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S)Br
Molecular Formula: C17H11BrN2O3S2
Molecular Weight: 435.3 g/mol

2-bromo-N-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

CAS No.:

Cat. No.: VC9987186

Molecular Formula: C17H11BrN2O3S2

Molecular Weight: 435.3 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-N-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide -

Specification

Molecular Formula C17H11BrN2O3S2
Molecular Weight 435.3 g/mol
IUPAC Name 2-bromo-N-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Standard InChI InChI=1S/C17H11BrN2O3S2/c18-13-4-2-1-3-12(13)15(22)19-20-16(23)14(25-17(20)24)9-10-5-7-11(21)8-6-10/h1-9,21H,(H,19,22)/b14-9-
Standard InChI Key UZTMYLXBFCZCOZ-ZROIWOOFSA-N
Isomeric SMILES C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=S)Br
SMILES C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S)Br
Canonical SMILES C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

2-Bromo-N-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide (molecular formula: C₁₇H₁₁BrN₂O₃S₂, molecular weight: 435.3 g/mol) features a thiazolidinone ring substituted at the 3-position with a benzamide group and at the 5-position with a 4-hydroxybenzylidene moiety. The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, which facilitates interactions with biological targets such as enzymes and DNA. The bromine atom at the ortho position of the benzamide enhances electrophilicity, potentially improving binding kinetics.

Spectroscopic Characterization

Infrared (IR) spectroscopy confirms the presence of key functional groups:

  • Thioxo group (C=S): Absorption band at 1,240 cm⁻¹ .

  • Carbonyl (C=O): Stretching vibrations at 1,710 cm⁻¹ (thiazolidinone) and 1,680 cm⁻¹ (benzamide) .

  • Hydroxyl (O-H): Broad peak at 3,400 cm⁻¹ from the 4-hydroxybenzylidene substituent.

¹H NMR data (DMSO-d₆, δ ppm):

  • Aromatic protons: Multiplet signals at 7.2–8.1 ppm .

  • Methine proton (CH=N): Singlet at 8.3 ppm.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a three-step protocol:

  • Formation of thiazolidinone core: Cyclocondensation of thioglycolic acid with hydrazine derivatives yields the 2-thioxo-thiazolidin-4-one scaffold .

  • Benzylidene incorporation: Knoevenagel condensation between 4-hydroxybenzaldehyde and the thiazolidinone intermediate under acidic conditions.

  • Bromination and benzamide coupling: Electrophilic aromatic substitution introduces bromine, followed by amide bond formation with benzoyl chloride.

Table 1: Reaction Conditions and Yields

StepReagentsTemperature (°C)Yield (%)
Thiazolidinone formationThioglycolic acid, HCl8072
Benzylidene addition4-Hydroxybenzaldehyde, EtOH7565
BrominationBr₂, FeCl₃2558

Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields above 60%.

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate moderate activity (MIC = 32 µg/mL), attributed to thioxo group interactions with bacterial cell wall synthesis enzymes . The bromine atom enhances membrane permeability, as evidenced by time-kill assays showing rapid bactericidal effects.

Cell LineIC₅₀ (µg/mL)Reference Compound
Caco-2705-Fluorouracil (50)
MCF-785Doxorubicin (30)

Structure-Activity Relationships (SAR)

Key structural determinants of activity include:

  • Thioxo group: Removal reduces COX-2 affinity by 60% .

  • 4-Hydroxybenzylidene: Enhances DNA intercalation capacity (ΔTm = 4.2°C).

  • Bromine substitution: Ortho position improves metabolic stability (t₁/₂ = 6.2 h vs. 2.1 h for non-brominated analog).

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) .

  • Metabolism: Hepatic CYP3A4-mediated oxidation produces inactive sulfoxide derivatives.

  • Excretion: Renal clearance accounts for 70% of elimination.

Toxicity Data

Acute toxicity studies in rodents (LD₅₀ = 320 mg/kg) suggest a narrow therapeutic index. Chronic exposure at 50 mg/kg for 28 days causes hepatocyte vacuolization, necessitating further optimization.

Comparative Analysis with Analogues

Table 3: Biological Activity of Thiazolidinone Derivatives

CompoundTargetIC₅₀/Kd (µM)
2-Bromo-N-[...]benzamide (this compound)COX-21.4
5-(2,4-Dimethoxyphenyl)thiazolidine-2,4-dionePaPhzS1.68
N-(2-Bromo-5-methoxyphenyl)acetamideEGFR12.5

The bromine-thiazolidinone synergy in this compound confers a 10-fold improvement in ligand efficiency over fragment-like analogs .

Future Perspectives

Priorities for further research include:

  • In vivo efficacy studies: Xenograft models to validate antitumor activity.

  • Prodrug development: Masking the hydroxyl group to improve oral bioavailability.

  • Targeted delivery: Nanoparticle encapsulation to mitigate hepatotoxicity.

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